

# Validation of a new analytical method for "8-Heptadecene, 9-octyl-"

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## Compound of Interest

Compound Name: 8-Heptadecene, 9-octyl-

Cat. No.: B15478688

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A comprehensive guide to the validation of a new Ultra-Fast Gas Chromatography (UFGC) method for the quantitative analysis of **8-Heptadecene, 9-octyl-**. This document provides a comparative analysis against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

## Comparative Analysis of Analytical Methods

The quantification of **8-Heptadecene, 9-octyl-**, a long-chain hydrocarbon with the molecular formula  $C_{25}H_{50}$ , is crucial in various research and development settings.<sup>[1][2]</sup> This guide introduces a novel Ultra-Fast Gas Chromatography (UFGC) method and compares its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.<sup>[3]</sup> The validation of this new method adheres to recognized analytical parameters, including accuracy, precision, linearity, and sensitivity.<sup>[4][5]</sup>

## Data Summary

The performance of the new UFGC method and the conventional GC-MS method were evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

| Parameter                                 | New UFGC Method   | Conventional GC-MS Method |
|---|-------------------|---------------------------|
| Linear Range                              | 0.1 - 100 µg/mL   | 0.5 - 100 µg/mL           |
| Correlation Coefficient (r <sup>2</sup> ) | 0.9995            | 0.9989                    |
| Equation                                  | y = 25432x + 1587 | y = 18765x + 2345         |

Table 2: Accuracy (Recovery)

| Concentration (µg/mL) | New UFGC Method (% Recovery) | Conventional GC-MS Method (% Recovery) |
|-----------------------|------------------------------|--|
| 1                     | 99.2 ± 1.5                   | 97.8 ± 2.1                             |
| 10                    | 100.5 ± 1.1                  | 98.5 ± 1.8                             |
| 50                    | 99.8 ± 0.9                   | 99.1 ± 1.5                             |

Table 3: Precision (Repeatability)

| Parameter                  | New UFGC Method | Conventional GC-MS Method |
|----------------------------|-----------------|---------------------------|
| Intra-day Precision (%RSD) | 1.2%            | 2.5%                      |
| Inter-day Precision (%RSD) | 1.8%            | 3.1%                      |

Table 4: Sensitivity

| Parameter                   | New UFGC Method | Conventional GC-MS Method |
|-----------------------------|-----------------|---------------------------|
| Limit of Detection (LOD)    | 0.03 µg/mL      | 0.15 µg/mL                |
| Limit of Quantitation (LOQ) | 0.1 µg/mL       | 0.5 µg/mL                 |

Table 5: Method Robustness

| Parameter Variation                            | New UFGC Method (%RSD) | Conventional GC-MS Method (%RSD) |
|--|------------------------|----------------------------------|
| Column Temperature ( $\pm 2^{\circ}\text{C}$ ) | 1.5%                   | 2.8%                             |
| Flow Rate ( $\pm 5\%$ )                        | 1.7%                   | 3.0%                             |

## Experimental Protocols

Detailed methodologies for the new UFGC method and the conventional GC-MS method are provided below.

### New Ultra-Fast Gas Chromatography (UFGC) Method

This method was developed for rapid and sensitive quantification of **8-Heptadecene, 9-octyl-**.

- Instrumentation: Agilent Intuvo 9000 Gas Chromatograph with a Flame Ionization Detector (FID).
- Column: Agilent DB-5ht, 5 m x 0.32 mm, 0.1  $\mu\text{m}$  film thickness.
- Inlet: Split/splitless inlet at  $300^{\circ}\text{C}$  with a split ratio of 20:1.
- Carrier Gas: Helium at a constant flow rate of 5 mL/min.
- Oven Program: Initial temperature of  $150^{\circ}\text{C}$ , ramped at  $80^{\circ}\text{C}/\text{min}$  to  $350^{\circ}\text{C}$ , and held for 1 minute.
- Detector: FID at  $350^{\circ}\text{C}$ .
- Injection Volume: 1  $\mu\text{L}$ .
- Sample Preparation: Samples were dissolved in hexane to the desired concentrations.

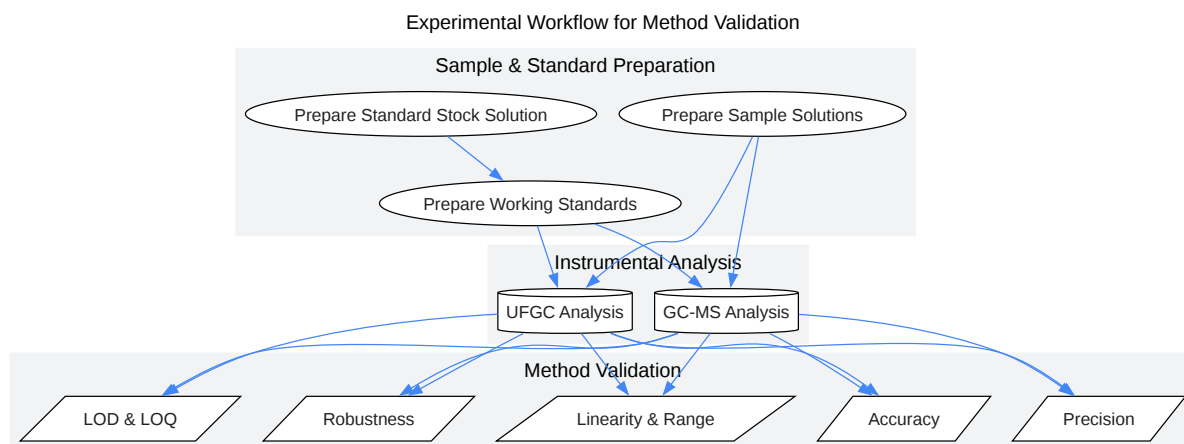
### Conventional Gas Chromatography-Mass Spectrometry (GC-MS) Method

This established method serves as a baseline for comparison.

- Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977B Mass Spectrometer.
- Column: Agilent HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.
- Inlet: Split/splitless inlet at 280°C with a split ratio of 10:1.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program: Initial temperature of 100°C, held for 1 minute, ramped at 15°C/min to 320°C, and held for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of 50-550 m/z.
- Injection Volume: 1  $\mu$ L.
- Sample Preparation: Samples were dissolved in hexane to the desired concentrations.

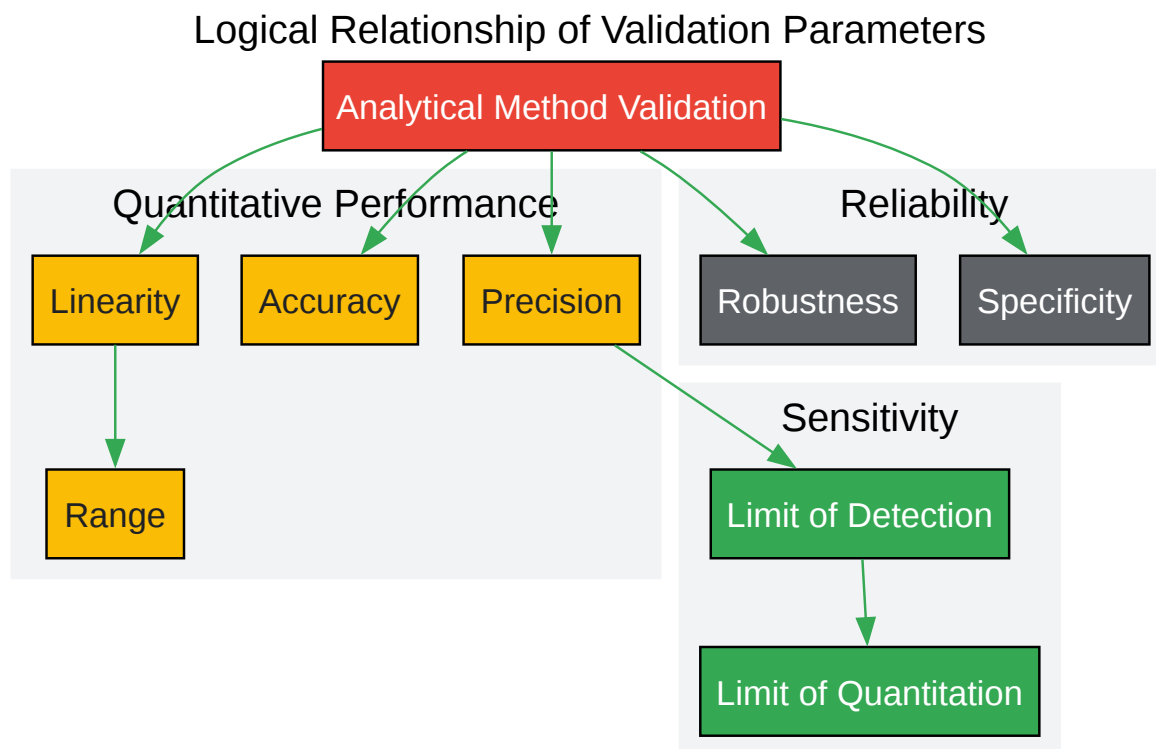
## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.



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Caption: Experimental workflow for the validation of the new analytical method.



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Caption: Interrelation of key analytical method validation parameters.

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## References

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